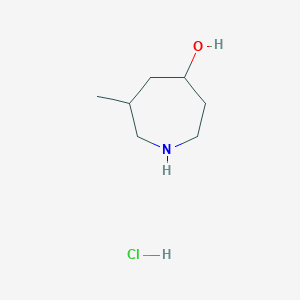

6-Methylazepan-4-ol;hydrochloride

Descripción

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 6-methylazepan-4-ol hydrochloride is fundamentally defined by its seven-membered azepane ring structure, which inherently exhibits significant conformational flexibility. Azepane rings are known to adopt multiple conformational states, with the most energetically favorable being the chair and twist-chair conformations. The presence of both a methyl substituent at the 6-position and a hydroxyl group at the 4-position introduces additional stereochemical complexity that influences the overall three-dimensional arrangement of the molecule.

Research on substituted azepane derivatives has demonstrated that the conformational effects of monofluorination can bias the azepane ring to one major conformation for specific diastereomers. While this study focused on fluorinated derivatives, the principles of conformational control apply broadly to substituted azepanes. The methyl group at position 6 and the hydroxyl group at position 4 create distinct steric and electronic environments that influence the preferred conformational states of the seven-membered ring.

The stereochemical considerations for 6-methylazepan-4-ol are particularly important given the presence of two potential chiral centers. The carbon atom bearing the hydroxyl group at position 4 represents a clear stereogenic center, while the carbon at position 6 bearing the methyl group may also exhibit stereochemical significance depending on the ring conformation. The flexible nature of the azepane ring allows for interconversion between different conformational states, which can affect the relative spatial arrangements of these substituents.

Studies on related azepane derivatives have shown that the seven-membered ring typically adopts a twist-chair conformation in crystalline states. This conformational preference is influenced by the need to minimize steric interactions between substituents while maintaining optimal orbital overlap for the nitrogen lone pair. The specific substitution pattern in 6-methylazepan-4-ol hydrochloride creates a unique steric environment that must be considered when predicting the most stable conformational arrangements.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial insights into the structural characteristics of 6-methylazepan-4-ol hydrochloride. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that reflect the electronic environment of protons within the seven-membered ring system. The methyl group at position 6 typically appears as a characteristic doublet or singlet, depending on the coupling patterns with adjacent protons. The proton attached to the carbon bearing the hydroxyl group at position 4 exhibits chemical shifts consistent with carbinol protons, typically appearing in the 3.5-4.5 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbon atoms of the azepane ring displaying chemical shifts characteristic of saturated aliphatic carbons. The carbon bearing the hydroxyl group shows distinctive downfield shifts due to the electron-withdrawing effect of the oxygen atom. The methyl carbon appears in the aliphatic region with chemical shifts typical of alkyl substituents attached to saturated ring systems.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The hydroxyl group exhibits a broad absorption band typically observed between 3200-3600 inverse centimeters, indicating hydrogen bonding interactions. The carbon-hydrogen stretching vibrations appear in the 2800-3000 inverse centimeters region, while the carbon-nitrogen stretching modes are observable in the lower frequency regions. The hydrochloride salt formation introduces additional spectroscopic features, including characteristic nitrogen-hydrogen stretching bands from the protonated amine functionality.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the free base form would appear at mass-to-charge ratio corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the hydroxyl group as water, followed by ring opening and subsequent fragmentations. The presence of the nitrogen atom in the ring system creates characteristic fragmentation pathways that can be used for structural confirmation.

X-ray Crystallography and Solid-State Configuration

X-ray crystallographic analysis of azepane derivatives has provided valuable insights into their solid-state configurations and intermolecular interactions. Studies on related seven-membered oxazepine compounds have shown that these rings consistently adopt twist-chair conformations in the crystalline state. The dihedral angles and bond distances observed in these crystal structures provide important reference points for understanding the preferred geometries of seven-membered heterocycles.

Research on benzoimidazo[2,1-c]oxazepine-4-carboxylates revealed that seven-membered oxazepane rings adopt twist-chair conformations with specific torsion angles that minimize steric interactions. While these studies focused on oxazepine derivatives containing oxygen in the ring, the conformational principles apply broadly to azepane systems containing nitrogen. The twist-chair conformation allows for optimal positioning of substituents while maintaining favorable orbital overlap and minimizing ring strain.

The solid-state configuration of 6-methylazepan-4-ol hydrochloride is expected to be influenced by hydrogen bonding interactions involving both the hydroxyl group and the protonated nitrogen atom. These intermolecular interactions can stabilize specific conformational arrangements and influence the packing patterns observed in crystalline materials. The hydrochloride counterion provides additional opportunities for hydrogen bonding and electrostatic interactions that contribute to crystal stability.

Comparative analysis with structurally related compounds suggests that the solid-state configuration would likely feature the seven-membered ring in a twist-chair conformation with the hydroxyl and methyl substituents positioned to minimize steric interactions. The specific spatial arrangements would be determined by the balance between intramolecular conformational preferences and intermolecular packing forces in the crystal lattice.

Comparative Analysis with Related Azepane Derivatives

The structural characteristics of 6-methylazepan-4-ol hydrochloride can be better understood through comparison with related azepane derivatives that have been thoroughly characterized in the literature. 1-Methylazepan-4-ol, which differs in the position of methyl substitution, provides an important structural reference point. This compound has a molecular formula of C7H15NO and exhibits similar hydroxyl functionality at the 4-position, but with methyl substitution at the nitrogen atom rather than at a carbon center.

The conformational behavior of substituted azepanes has been extensively studied, revealing that these seven-membered rings exhibit remarkable flexibility that is often decisive for their bioactivity. The ability to introduce specific substituents into the azepane ring to bias it toward one major conformation is particularly important for effective drug design applications. The specific substitution pattern in 6-methylazepan-4-ol creates a unique conformational landscape that differs from other azepane derivatives.

Studies on heavily hydroxylated azepane derivatives have demonstrated that the cyclization to seven-membered rings and the control of configuration at stereocenters represent significant synthetic challenges. The stereoselective synthesis of these compounds requires careful consideration of the conformational preferences and the influence of substituents on ring formation processes. The presence of both methyl and hydroxyl substituents in 6-methylazepan-4-ol hydrochloride creates specific synthetic requirements that must be addressed during preparation.

Comparative analysis with natural azepane-containing compounds provides additional context for understanding the structural significance of this derivative. Natural products such as balanol and other azepane-containing metabolites demonstrate the biological relevance of this ring system and highlight the importance of specific substitution patterns for biological activity. The structural features present in 6-methylazepan-4-ol hydrochloride, including the hydroxyl functionality and specific substitution pattern, suggest potential for similar biological applications.

Propiedades

IUPAC Name |

6-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(9)2-3-8-5-6;/h6-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLVFUTQTYECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylazepan-4-ol;hydrochloride typically involves the reaction of 6-methylazepan-4-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

- Dissolution of 6-methylazepan-4-ol in an appropriate solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature to facilitate the reaction.

- Isolation and purification of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Methylazepan-4-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 6-Methylazepan-4-ol;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways that can lead to novel compounds with potential therapeutic effects.

Biology

Research into the biological activities of this compound indicates possible interactions with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. This interaction suggests potential applications in neuropharmacology, where it may influence mood regulation and anxiety disorders .

Medicine

In the medical field, studies are being conducted to assess the therapeutic effects and pharmacological properties of this compound. Preliminary data suggest that it may have applications as an anxiolytic or sedative agent due to its interaction with GABA receptors. Further investigations are essential to clarify its efficacy, safety profile, and potential side effects when used in combination with other drugs.

- Neuropharmacological Studies : A study investigated the interaction of this compound with GABA receptors to assess its anxiolytic potential. Results indicated that the compound could modulate receptor activity, suggesting a pathway for developing new anxiolytic medications.

- Synthetic Pathway Development : Researchers explored various synthetic routes for producing derivatives of this compound, aiming to enhance its biological activity through structural modifications. This study highlighted the compound's versatility as a precursor in drug development.

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies have been initiated to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for understanding its therapeutic viability .

Mecanismo De Acción

The mechanism of action of 6-Methylazepan-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

Substituent Position Effects: The 6-methyl substitution in 6-methylazepan-4-ol hydrochloride distinguishes it from positional isomers like 4-methyl and 3-methyl analogs.

Functional Group Differences :

- The hydroxyl group in 6-methylazepan-4-ol hydrochloride enables participation in hydrogen bonding, making it suitable for targeting polar biological receptors. In contrast, the ketone in 1-methylazepan-4-one hydrochloride may facilitate nucleophilic addition reactions .

Pharmacological and Industrial Relevance

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug formulation.

- Stability : Methyl and hydroxyl groups may influence oxidative stability; fluorine substituents enhance resistance to enzymatic degradation .

Actividad Biológica

6-Methylazepan-4-ol hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

6-Methylazepan-4-ol hydrochloride is characterized by its azepane ring structure, which contributes to its biological activity. The molecular formula is CHClN, and it has a molecular weight of approximately 151.66 g/mol. The compound's chemical structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have indicated that 6-Methylazepan-4-ol hydrochloride exhibits promising anticancer properties. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines. For instance:

These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, indicating a potential for therapeutic use.

Antimicrobial Activity

The antimicrobial efficacy of 6-Methylazepan-4-ol hydrochloride has been tested against various pathogens. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

The compound demonstrated significant antibacterial and antifungal activities, comparable to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

Antioxidant assays have shown that 6-Methylazepan-4-ol hydrochloride possesses substantial free radical scavenging capabilities. The following table illustrates its effectiveness compared to standard antioxidants:

| Assay Type | IC (µg/mL) | Standard | Standard IC (µg/mL) |

|---|---|---|---|

| DPPH | 45 | Vitamin C | 30 |

| ABTS | 50 | Trolox | 25 |

These findings indicate that the compound can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

A recent case study investigated the mechanism of action of 6-Methylazepan-4-ol hydrochloride in HepG2 cells. The study utilized flow cytometry and Western blot analysis to assess apoptosis induction and cell cycle arrest. Results indicated:

- Increased levels of pro-apoptotic markers (Bax and cleaved caspase-3).

- Decreased levels of anti-apoptotic markers (Bcl-2).

- Cell cycle arrest at the G2/M phase.

These findings support the hypothesis that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy in vivo

Another case study assessed the antimicrobial activity of 6-Methylazepan-4-ol hydrochloride in a mouse model infected with Staphylococcus aureus. Mice treated with the compound showed:

- A significant reduction in bacterial load in tissues compared to untreated controls.

- Improved survival rates among treated mice.

This study underscores the potential for clinical applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methylazepan-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including ring formation and subsequent hydrochlorination. For example, intermediates like tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-(morpholin-2-yl)ethyl]carbamate) may serve as precursors, as seen in analogous azepane syntheses . Optimization strategies include adjusting catalysts (e.g., triethylamine for imidazole coupling), solvent selection (e.g., acetonitrile for reflux conditions), and temperature control to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing 6-Methylazepan-4-ol hydrochloride’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : For quantifying purity and detecting trace impurities (e.g., residual solvents or unreacted intermediates) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azepane ring structure and substitution patterns, with characteristic peaks for the methyl group at δ ~1.2–1.5 ppm and hydroxyl proton at δ ~3.5–4.0 ppm .

- X-ray Diffraction (XRD) : Resolves crystallographic details, particularly for hydrochloride salt formation .

Q. What safety protocols are essential when handling 6-Methylazepan-4-ol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Collect solid residues mechanically (e.g., using a HEPA-filter vacuum) to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) impact the compound’s solubility and bioavailability?

- Methodological Answer :

- LogP Analysis : Measure partition coefficients to assess lipophilicity; the methyl group at position 6 may reduce water solubility compared to unsubstituted analogs.

- Salt Form Screening : Compare hydrochloride with other salts (e.g., mesylate) to optimize dissolution rates.

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict absorption parameters (e.g., Caco-2 permeability) .

Q. What in vitro models are suitable for evaluating the pharmacological activity of 6-Methylazepan-4-ol hydrochloride?

- Methodological Answer :

- Receptor Binding Assays : Screen for activity at GABAergic or serotonin receptors using radioligand displacement (e.g., [³H]-muscimol for GABA_A receptors).

- Cell Viability Studies : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines using MTT assays.

- Metabolic Stability : Use liver microsomes (human/rat) to assess hepatic clearance via LC-MS/MS quantification .

Q. How can discrepancies in pharmacological data across studies be resolved?

- Methodological Answer :

- Batch Consistency : Verify compound purity and salt stoichiometry across studies using elemental analysis.

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability.

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., benzodiazepine derivatives) to identify trends in structure-activity relationships .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

- Methodological Answer :

- Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., hydrochlorination).

- Purification Scaling : Replace column chromatography with recrystallization or distillation for cost efficiency.

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.